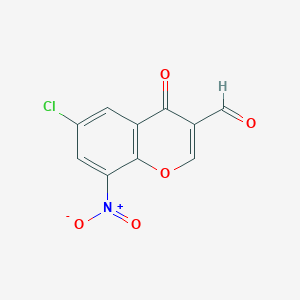

6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

Beschreibung

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde (C₁₀H₄ClNO₅, molecular weight: 253.60 g/mol) is a substituted chromone derivative characterized by a fused benzopyran-4-one core with electron-withdrawing substituents: a chlorine atom at position 6, a nitro group (NO₂) at position 8, and a formyl group (CHO) at position 3 . The compound crystallizes in the monoclinic system (space group C2/c) with unit cell parameters a = 18.585 Å, b = 10.4918 Å, c = 11.094 Å, and β = 119.23° . Key structural features include:

- Planarity: The 6-chlorochromone unit is nearly planar (mean deviation = 0.017 Å), while the nitro group is tilted by 13.3° relative to the chromone plane .

- Interactions: The crystal packing is stabilized by C–H∙∙∙O hydrogen bonds and π-π stacking (centroid–centroid distance = 3.770 Å) between chromone units . Notably, halogen bonding involving the chlorine atom is absent despite the presence of electron-withdrawing groups (NO₂ and CHO), which theoretically enhance the σ-hole on Cl .

The compound is synthesized via Vilsmeier-Haack reaction of 5′-chloro-2′-hydroxy-3′-nitroacetophenone with POCl₃ in dimethylformamide, yielding yellow crystals after recrystallization from ethyl acetate (25% yield) .

Eigenschaften

IUPAC Name |

6-chloro-8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPKRYWMRCGBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde derivatives with nitrobenzene in the presence of a catalyst. The reaction conditions often involve the use of solvents such as methylene chloride and phase-transfer catalysts to facilitate the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 6-Chloro-8-amino-4-oxo-4H-chromene-3-carbaldehyde.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains of bacteria.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential applications in cancer therapy. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Modulation of key signaling pathways involved in cancer progression.

Further research is required to elucidate the specific mechanisms at play and to evaluate its efficacy in clinical settings .

Enzyme Inhibition Studies

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde has been investigated for its ability to inhibit various enzymes, which is crucial for drug design:

- Monoamine Oxidase B (MAO-B) : Inhibition may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

The compound's interactions with biological macromolecules are essential for understanding its pharmacological potential .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Antimicrobial Research : A study demonstrated its efficacy against resistant bacterial strains, suggesting a pathway for developing new antibiotics.

- Cancer Research : Investigations into its anticancer properties revealed that it could inhibit cell growth in several cancer lines, warranting further exploration into its therapeutic uses .

- Pharmaceutical Development : The compound's unique structure has led to interest in its use as a scaffold for designing novel drugs targeting specific diseases .

Wirkmechanismus

The mechanism of action of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. These interactions can lead to the modulation of cellular pathways and biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chromone derivatives with halogen and electron-withdrawing substituents exhibit diverse structural and intermolecular interaction patterns. Below is a comparative analysis with three closely related compounds:

Key Findings:

Effect of Nitro vs. Halogen Substituents: The nitro group in 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde induces torsional distortion (14.1° tilt from chromone plane) but fails to activate Cl for halogen bonding, likely due to competing electron-withdrawing effects from both NO₂ and CHO groups . In contrast, 6,8-dichloro-4-oxochromene-3-carbaldehyde exhibits a strong Cl∙∙∙O halogen bond (3.05 Å) between C8-Cl and CHO-O, facilitated by the absence of competing nitro groups .

Role of Halogen-Halogen Interactions :

- The dichloro derivative displays Type I Cl∙∙∙Cl interactions (3.45 Å), while 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde forms unsymmetrical Cl∙∙∙F interactions (3.049 Å), driven by σ-hole polarization from the adjacent fluorine atom .

Impact of Planarity on Packing: All compounds exhibit π-π stacking, but distances vary: 3.770 Å (nitro-substituted) vs. 3.958 Å (fluoro-substituted). Reduced planarity in the nitro derivative (due to NO₂ torsion) shortens π-π contacts compared to the fluoro analog .

Synthetic Yields :

- The nitro-substituted compound has a lower yield (25%) compared to dichloro and fluoro analogs (~40–60%), likely due to steric and electronic challenges in nitro-group introduction .

Biologische Aktivität

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a chromone backbone with a chloro substituent and a nitro group, which are believed to influence its reactivity and biological activity. The molecular formula is with a CAS number of 879559-53-2. The structural features include:

- Planar Chromone Unit : Facilitates interactions with biological targets.

- Nitro Group Orientation : Influences electronic properties and reactivity.

- Formyl Group Twist : Affects binding capabilities.

The precise mechanisms of action for 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde are still under investigation, but preliminary studies suggest several potential pathways:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against various bacterial strains.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through various biochemical pathways.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against a range of pathogens. For instance, in vitro evaluations indicated effective inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. A notable study revealed that it exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating strong growth inhibition. The structure–activity relationship (SAR) analysis highlighted the importance of the nitro group in enhancing cytotoxicity .

Data Table: Biological Activity Overview

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 0.22 - 0.25 μg/mL | |

| Anticancer | HeLa (cervical cancer) | IC50 = 15 μM | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 μM |

Case Studies

- Antimicrobial Study : A study conducted by Ishikawa et al. evaluated the antimicrobial effects of various derivatives of chromene compounds, including 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. The results indicated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .

- Cytotoxicity Assays : In another research effort, the cytotoxic effects were assessed on multiple cancer cell lines, revealing that modifications in the chromene structure could enhance or diminish activity, thus providing insights into optimizing therapeutic agents based on this scaffold .

Pharmacokinetics and Toxicology

Currently, the pharmacokinetic profile (ADME) of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde remains largely unknown due to its status as a research chemical. However, preliminary assessments indicate potential toxicity, necessitating careful handling in laboratory settings .

Q & A

Q. Table 1: Crystallographic Comparison of Substituted Chromene Derivatives

| Compound | Space Group | Halogen Bonding Interactions | Interplanar Distance (Å) |

|---|---|---|---|

| 6-Cl-8-NO₂ derivative | C2/c | Cl···O (2.89 Å) | 3.26 |

| 6-Cl-7-F derivative | P1 | Cl···F (3.05 Å) | 3.96 |

| 6,8-DiCl derivative | C2/c | Cl···Cl (3.42 Å) | 3.58 |

What synthetic routes are commonly employed to prepare 4-oxo-4H-chromene-3-carbaldehyde derivatives?

Basic Research Question

Derivatives are synthesized via:

Annulation reactions : Cyclization of 2-hydroxyacetophenones with Vilsmeier-Haack reagents (POCl₃/DMF) to introduce the formyl group .

Oxidation of methyl groups : Using NaHSO₃ or SeO₂ to oxidize 3-methylchromones to carbaldehydes .

Halogenation : Electrophilic substitution (e.g., Cl₂/FeCl₃) at positions 6 and 8, followed by nitration (HNO₃/H₂SO₄) for nitro-substituted analogs .

Key challenges include regioselectivity control (e.g., avoiding over-nitration) and purification via recrystallization (ethanol/water) .

How does the nitro group at position 8 influence the electronic properties and reactivity of the chromene core?

Advanced Research Question

The nitro group is a strong electron-withdrawing substituent, polarizing the chromene ring and enhancing electrophilicity at C-2 and C-5. This directs nucleophilic additions (e.g., amines or hydrazines) to these positions, as observed in analogous 8-nitrochromones . Computational studies (DFT) suggest the nitro group increases the σ-hole potential of the adjacent Cl at position 6, favoring halogen bonding with electron-rich atoms (e.g., O or F) in crystal lattices .

What methodological approaches resolve contradictions in halogen bonding vs. van der Waals interactions in substituted chromenes?

Advanced Research Question

Contradictions arise when Cl···O interactions (2.8–3.1 Å) overlap with van der Waals radii (~3.3 Å). To differentiate:

X-ray charge density analysis : Maps electron distribution to confirm directional bonding (e.g., Cl···O angles > 150°) .

Temperature-dependent crystallography : Lower temperatures (e.g., 100 K) enhance resolution of weak interactions .

Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Cl···O vs. H-bonding) in packing motifs .

For example, 6-Cl-8-NO₂ exhibits Cl···O halogen bonds, while 6-Cl-7-F shows Cl···F interactions due to inductive effects from fluorine .

How can reaction conditions be optimized to improve yields of nitro-substituted chromene derivatives?

Advanced Research Question

Key factors include:

- Temperature control : Nitration at 0–5°C minimizes side reactions (e.g., di-nitration) .

- Catalyst selection : FeCl₃ enhances regioselectivity during chloro-substitution .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates in Vilsmeier-Haack reactions .

For example, 6-Cl-8-NO₂ derivatives achieved 76% yield using HNO₃ in H₂SO₄ at 5°C, compared to 46% at room temperature .

What spectroscopic techniques are critical for characterizing chromene carbaldehydes?

Basic Research Question

¹H/¹³C NMR : Assigns substituent positions (e.g., NO₂ deshields adjacent protons by 0.5–1.0 ppm) .

IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro groups (~1530 cm⁻¹) .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 253.60 for C₁₀H₄ClNO₅) .

How do halogen bonding interactions impact supramolecular assembly in nitro-chromenes?

Advanced Research Question

In 6-Cl-8-NO₂ derivatives, Cl···O halogen bonds (2.89 Å) and π-π stacking (3.26 Å) form 2D networks. By contrast, 6-Cl-7-F analogs exhibit Cl···F interactions (3.05 Å) due to fluorine’s electronegativity, creating meandering layers . These interactions influence solubility and thermal stability, as shown by DSC analyses (melting points > 200°C) .

What computational tools predict reaction pathways for functionalizing the chromene scaffold?

Advanced Research Question

DFT calculations : Model electrophilic aromatic substitution (e.g., nitration at position 8) using Fukui indices .

Molecular dynamics (MD) : Simulate solvent effects on crystallization (e.g., ethanol vs. DMSO) .

Docking studies : Predict bioactivity by analyzing halogen bonds with protein targets (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.